

Refining CLPP co-immunoprecipitation protocol for better results.

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Compound of Interest

Compound Name: CLPP

Cat. No.: B1575321

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CLPP Co-Immunoprecipitation: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine their Caseinolytic peptidase P (**CLPP**) co-immunoprecipitation (co-IP) protocols for optimal results.

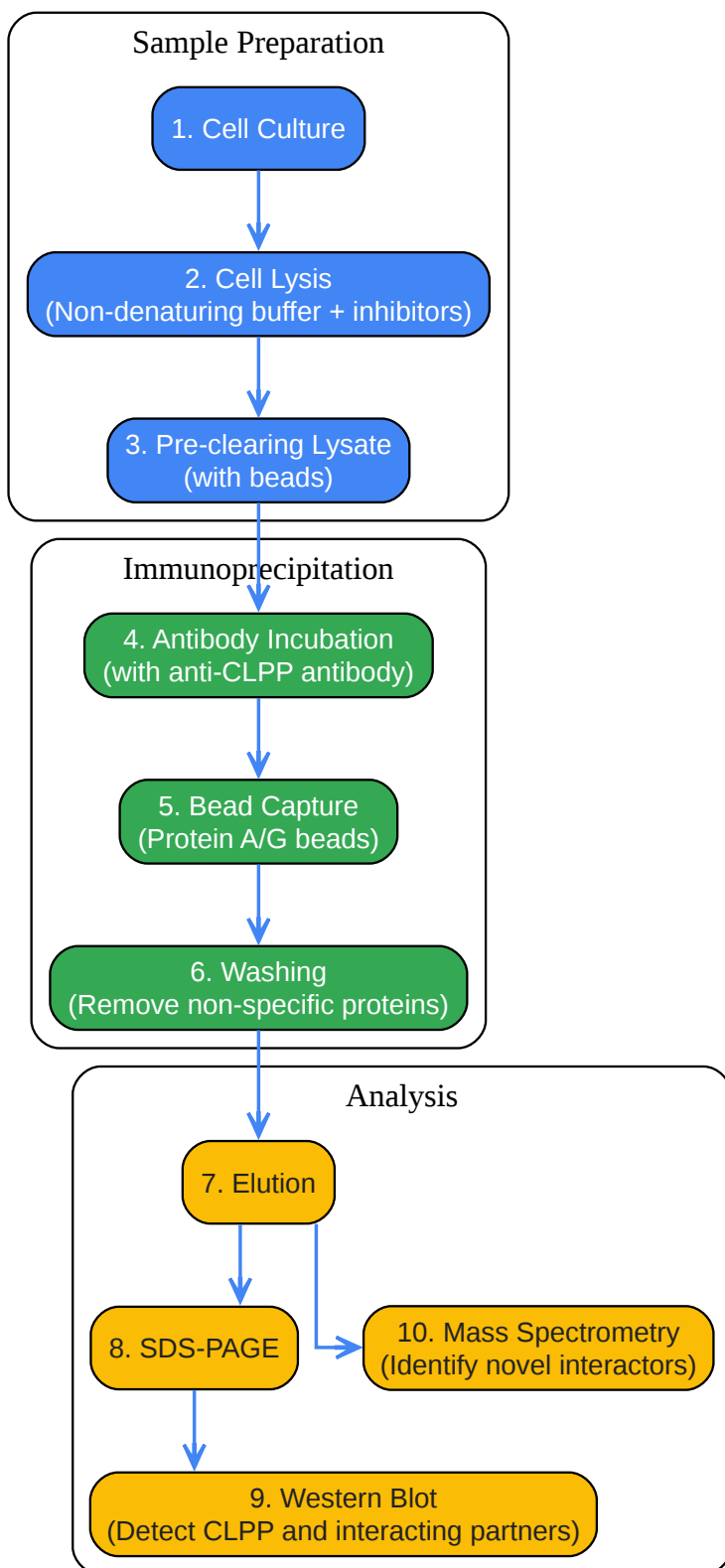
Troubleshooting Guides

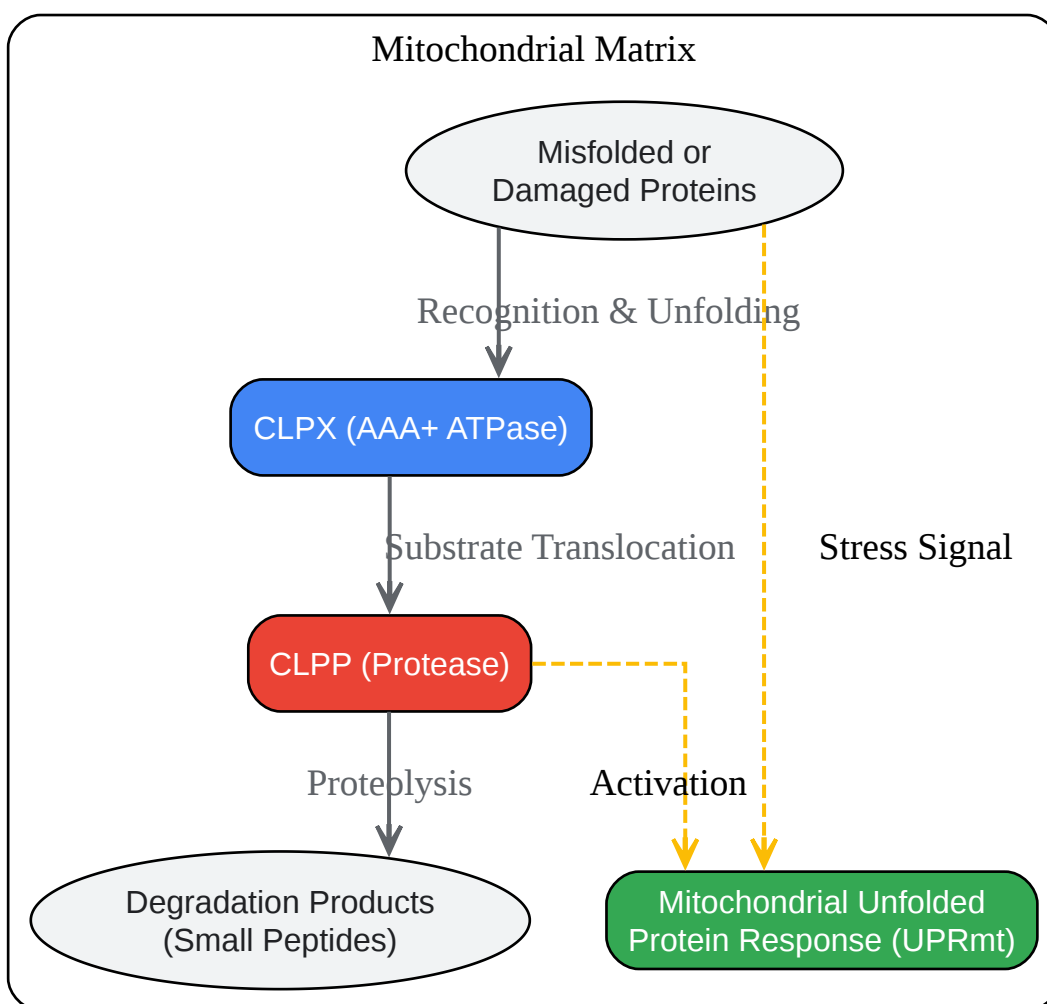
Encountering issues with your **CLPP** co-IP? This guide provides solutions to common problems.

Problem	Potential Cause	Recommended Solution
High Background / Non-specific Binding	1. Insufficient washing.[1][2][3] 2. Antibody concentration is too high.[4] 3. Lysis buffer is not stringent enough.[1][5] 4. Non-specific binding to beads.[3][4]	1. Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt concentration).[1][2][6] 2. Perform an antibody titration experiment to determine the optimal concentration.[4] 3. Add or increase the concentration of a mild non-ionic detergent (e.g., NP-40, Triton X-100) in the lysis and wash buffers.[1][5] 4. Pre-clear the lysate with beads before adding the primary antibody.[3]
Low or No Signal for Bait/Prey Protein	1. Inefficient cell lysis. 2. Low expression of the target protein.[4] 3. Antibody is not suitable for IP.[4] 4. Protein-protein interaction is weak or transient.[1] 5. Harsh lysis or wash conditions disrupting the interaction.[1][5]	1. Optimize the lysis buffer; consider sonication for complete release of mitochondrial proteins.[1] 2. Increase the amount of starting material (cell lysate).[4] 3. Use a different antibody validated for IP. Polyclonal antibodies may be more effective at capturing the target protein.[2][4] 4. Consider in vivo cross-linking to stabilize the interaction before lysis. 5. Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40 instead of RIPA buffer) and less stringent wash conditions.[1][5][7]

Co-elution of Antibody Heavy and Light Chains	The elution buffer is denaturing the antibody along with the protein complex.[6]	1. Use a non-denaturing elution buffer, such as a low pH glycine buffer, and neutralize the eluate.[2][5] 2. Crosslink the antibody to the beads before incubation with the lysate.[5] 3. Use secondary antibodies for Western blot that are specific for the native antibody conformation or only recognize the light chain.[8]
Inconsistent Results	1. Variability in sample preparation. 2. Inconsistent incubation times and temperatures. 3. Degradation of proteins.	1. Standardize all steps of the protocol, from cell culture to lysate preparation. 2. Ensure precise timing and temperature control for all incubation steps. 3. Always use fresh protease and phosphatase inhibitors in your lysis buffer.

Experimental Workflow: CLPP Co-Immunoprecipitation





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